UMI-77
Overview
Description
UMI-77 is a small molecule inhibitor specifically targeting the myeloid cell leukemia-1 (Mcl-1) protein, a member of the B-cell lymphoma 2 (Bcl-2) family. This compound has shown significant potential in inducing apoptosis in cancer cells by binding to the BH3-binding groove of Mcl-1, thereby blocking its interaction with pro-apoptotic proteins such as Bax and Bak .
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) , a human enzyme . TDP2 plays a crucial role in DNA repair and is involved in the cellular response to DNA damage .
Mode of Action
The compound interacts with TDP2 by binding to its active site, inhibiting its enzymatic activity . The inhibition constant (IC50) is reported to be 3.73E+4nM , indicating a moderate binding affinity.
Biochemical Pathways
By inhibiting TDP2, the compound disrupts the DNA repair pathway. This can lead to the accumulation of DNA damage in cells, potentially leading to cell death or preventing cell proliferation . .
Result of Action
The molecular and cellular effects of the compound’s action would likely include an increase in DNA damage and a decrease in cell proliferation due to the inhibition of TDP2 . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins, notably with Mcl-1, a member of the Bcl-2 family . It disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bax . The nature of these interactions involves the sulfonylamino group of the compound binding to the active site of the enzyme .
Cellular Effects
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid has shown to influence cell function significantly. It has been observed to inhibit the growth of pancreatic cancer cells, including BxPC-3, Panc-1, MiaPaCa-2, AsPC-1, and Capan-2 . It influences cell signaling pathways and induces apoptosis by activating the intrinsic apoptotic pathway .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to Mcl-1, inhibiting its function and leading to the activation of the pro-apoptotic protein Bax . This results in the initiation of the intrinsic apoptotic pathway .
Temporal Effects in Laboratory Settings
Over time, the compound’s effects remain consistent in laboratory settings. It maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro studies, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with dosage. At a dosage of 60 mg/kg, it exhibits anti-tumor activity without damaging normal tissues
Metabolic Pathways
It is known to interact with Mcl-1, but the specific enzymes or cofactors involved in its metabolism are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
UMI-77 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of a naphthalene derivative.
Introduction of functional groups: The naphthalene core is then functionalized with a sulfonamide group and a bromophenyl group.
Final modifications: The compound is further modified to introduce a thioacetic acid group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UMI-77 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the bromophenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
UMI-77 has a wide range of scientific research applications, including:
Cancer Research: This compound has been extensively studied for its potential to induce apoptosis in cancer cells, particularly in pancreatic cancer.
Neurodegenerative Diseases: Recent studies have shown that this compound can induce mitophagy, a process that helps maintain mitochondrial health, making it a potential therapeutic agent for diseases like Alzheimer’s
Comparison with Similar Compounds
UMI-77 is unique in its high selectivity for Mcl-1 over other Bcl-2 family members. Similar compounds include:
MIM1: Another Mcl-1 inhibitor, but with different binding properties and lower selectivity.
A-1210477: A potent Mcl-1 inhibitor with a different mechanism of action, involving the prevention of Mcl-1 degradation.
ABT-263: A Bcl-xL inhibitor that also targets Mcl-1, but with less specificity compared to this compound.
This compound stands out due to its ability to induce both apoptosis and mitophagy, making it a versatile tool in cancer and neurodegenerative disease research .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGANDSUVKXMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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